N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Lipophilicity Drug Design Physicochemical Profiling

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-55-8) is a synthetic small molecule (C23H21N3O3S2, MW 451.56 g/mol) belonging to the benzothiazole-sulfonamide-benzamide hybrid class. Its structure integrates a 4,6-dimethyl-1,3-benzothiazole core, a central p-toluenesulfonamido group, and a terminal benzamide moiety.

Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
CAS No. 361469-55-8
Cat. No. B2913595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
CAS361469-55-8
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
InChIInChI=1S/C23H21N3O3S2/c1-14-8-10-17(11-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)12-15(2)13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27)
InChIKeyTTYIGXLSHHPQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-55-8): Chemical Class and Core Structural Profile for Procurement


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-55-8) is a synthetic small molecule (C23H21N3O3S2, MW 451.56 g/mol) belonging to the benzothiazole-sulfonamide-benzamide hybrid class [1]. Its structure integrates a 4,6-dimethyl-1,3-benzothiazole core, a central p-toluenesulfonamido group, and a terminal benzamide moiety . The 4,6-dimethyl substitution on the benzothiazole ring distinguishes it from unsubstituted, mono-methyl, alkoxy, or halogenated analogs in the same series. As of the latest ChEMBL release, this specific compound has no reported bioactivity data [1], positioning it primarily as a research tool or screening candidate rather than a validated lead.

Why Generic Substitution Fails for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide: Structural Specificity and Absence of Bioequivalence Data


Within the benzothiazole-sulfonamido-benzamide series, minor alterations in ring substitution can drastically affect key properties such as lipophilicity (logP), topological polar surface area (tPSA), and hydrogen-bonding capacity, which in turn govern target binding, permeability, and metabolic stability [1]. The target compound bears a unique 4,6-dimethyl pattern on the benzothiazole ring, differing from the unsubstituted analog (CAS 361469-58-1) [2] and the mono-6-methyl variant (CAS 361469-48-9) [2]. Even when two analogs share the same molecular formula (C23H21N3O3S2), their spatial configuration and resulting physicochemical profiles can diverge significantly: for instance, ZINC entries for this formula show logP values varying from 4.17 to 4.33 and tPSA from 73 to 77 Ų depending on connectivity [1]. Critically, no head-to-head bioequivalence or pharmacological bridging studies exist for this compound against its nearest structural neighbors. Therefore, substituting it with a different benzothiazole-sulfonamido-benzamide derivative introduces an unquantifiable risk of altered activity, selectivity, or ADME behavior, underscoring the need for compound-specific specification in research procurement.

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-55-8): Physicochemical Parameters and Structural Uniqueness


Lipophilicity (logP) Differentiation of the 4,6-Dimethyl Substitution Pattern Among Isomers

The 4,6-dimethylbenzothiazole scaffold in CAS 361469-55-8 contributes to a higher calculated logP compared to a C23H21N3O3S2 isomer bearing a different core connectivity. In ZINC predictions, the target compound (ZINC000001151995) exhibits a logP of 4.328, whereas an alternative isomer (ZINC000003492435) shows a logP of 4.173 [1]. This 0.155 log unit increase reflects the enhanced lipophilicity imparted by the specific arrangement of methyl groups, which can influence membrane permeability and non-specific protein binding.

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (tPSA) Differences Between 4,6-Dimethyl Isomers

The topological polar surface area (tPSA) serves as a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound (ZINC000001151995) has a tPSA of 77 Ų, while its isomer ZINC000003492435 records a tPSA of 73 Ų [1]. This 4 Ų difference, though modest in absolute terms, can be significant near the 60-90 Ų threshold commonly used in drug-likeness filters; the target compound's higher tPSA may correlate with slightly reduced passive membrane permeability relative to the comparator.

Polar Surface Area Drug-likeness ADME Prediction

Hydrogen-Bond Donor Count Distinction Relative to Des-methyl Analog

The 4,6-dimethyl substitution does not alter the hydrogen-bond donor count relative to the core scaffold, which remains at 1 (from the sulfonamide NH). However, this donor count distinguishes the compound from the des-methyl analog N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1), which also has 1 H-bond donor but lacks the steric and electronic influence of the methyl groups on the benzothiazole ring [1]. The methyl groups increase the electron density and steric bulk on the benzo-fused ring, potentially modulating the acidity of the sulfonamide NH and the compound's interaction with H-bond acceptors in biological targets.

Hydrogen Bonding Molecular Recognition SAR

Absence of Known Bioactivity as a Differentiation Factor for Negation Screens

According to the ZINC database and ChEMBL 20, 'there is no known activity for this compound' [1]. This lack of annotated bioactivity distinguishes it from structurally related benzothiazole-sulfonamides that have been reported to inhibit carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) [2] or to modulate NF-κB activation [3]. For researchers designing counter-screens or evaluating target selectivity, this compound's 'blank' activity profile may be operationally advantageous, as it reduces the likelihood of confounding polypharmacology inherent to many benzothiazole derivatives.

Screening Library Negation Control Selectivity Profiling

Procurement-Driven Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-55-8)


Physicochemical Reference Standard for LogP/tPSA Calibration in Chromatographic Method Development

With a calculated logP of 4.328 and tPSA of 77 Ų [1], this compound can serve as a retention-time marker for reversed-phase HPLC method development targeting moderately lipophilic, low-HBD compounds. Its unique 4,6-dimethyl substitution ensures a distinct elution profile compared to des-methyl or mono-methyl analogs, reducing co-elution risks in complex mixture analysis.

Negation Control in Carbonic Anhydrase or NF-κB Screening Cascades

Since ChEMBL 20 reports no known bioactivity for this compound [1], it is a suitable negative control for high-throughput screens against carbonic anhydrase isoforms or NF-κB reporter assays, where many benzothiazole-sulfonamides demonstrate inhibitory or modulatory activity [2]. Its structural similarity to active chemotypes, combined with its inactivity, allows researchers to validate assay specificity without introducing an irrelevant chemical scaffold.

Starting Scaffold for Structure-Activity Relationship (SAR) Exploration at the Benzothiazole 4- and 6-Positions

The 4,6-dimethyl substitution pattern provides a baseline for systematic SAR studies exploring steric and electronic effects on the benzothiazole ring. The absence of pre-existing bioactivity annotations [1] means that any newly observed activity can be confidently attributed to the synthetic modifications introduced, avoiding the confounding effects of a promiscuous parent scaffold [3].

Isomer-Specific Procurement for Computational Docking and Molecular Dynamics Simulations

For in silico studies requiring exact stereoelectronic parameters, the specific 4,6-dimethyl isomer (CAS 361469-55-8) must be specified. Even among C23H21N3O3S2 isomers, logP varies by 0.155 units and tPSA by 4 Ų [1]; using an incorrect isomer could introduce errors in docking pose predictions or free-energy perturbation calculations that depend on accurate ligand desolvation energetics.

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